molecular formula C28H34N2O2 B14920397 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine

Cat. No.: B14920397
M. Wt: 430.6 g/mol
InChI Key: JKVZGENFSOSXGD-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine is a complex organic compound with a unique structure that includes both benzyloxy and methoxy functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine typically involves multiple steps, starting with the preparation of the benzyloxy and methoxybenzyl intermediates. These intermediates are then reacted with piperazine under specific conditions to form the final compound. Common reagents used in these reactions include benzyl chloride, methoxybenzyl chloride, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy and methoxy groups, yielding simpler derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid, while reduction of the methoxy group may produce a simpler benzyl derivative.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The piperazine ring can also interact with various pathways, modulating cellular responses and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine
  • 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine
  • 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine

Uniqueness

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C28H34N2O2

Molecular Weight

430.6 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C28H34N2O2/c1-3-23-9-11-24(12-10-23)20-29-15-17-30(18-16-29)21-26-13-14-27(31-2)28(19-26)32-22-25-7-5-4-6-8-25/h4-14,19H,3,15-18,20-22H2,1-2H3

InChI Key

JKVZGENFSOSXGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

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